Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (hereafter referred to as rac-AOBHEC) is a bicyclic β-amino acid featuring a 7-oxabicyclo[2.2.1]heptene backbone with an amino group at position 3 and a carboxylic acid at position 2. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol (hydrochloride salt: 1820571-66-1) . The compound is notable for its rigid bicyclic structure, which enforces specific conformational constraints, making it valuable in peptidomimetic design and medicinal chemistry .
Properties
IUPAC Name |
3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6-4-2-1-3(11-4)5(6)7(9)10/h1-6H,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLWNGBAMDGQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction-Based Synthesis
The Diels-Alder reaction between furan derivatives and acrylic acid esters forms the foundational approach for constructing the 7-oxabicyclo[2.2.1]hept-5-ene scaffold. US Patent 6,677,464 details a streamlined method using substituted furans and acrylic acid derivatives under mild conditions . For example, reacting furan with methyl acrylate in the presence of ZnCl₂ at 25°C yields the bicyclic ester intermediate. Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid. This method achieves yields of 78–85% with reduced reaction times compared to traditional high-temperature approaches .
A critical advancement in this route is the elimination of pressurized systems, enabling scalability. Stereochemical outcomes are controlled by the endo/exo selectivity of the Diels-Alder step, with the endo isomer predominating due to secondary orbital interactions . Subsequent functionalization introduces the amino group via nucleophilic substitution or reductive amination.
Catalytic Hydrogenation and Functional Group Interconversion
WO Patent 2008/077809 describes a multi-step synthesis starting from 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile . Key steps include:
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Catalytic Hydrogenation : Pd/C-mediated reduction of the nitrile’s double bond at 50 psi H₂, yielding the saturated bicyclic carbonitrile (94% purity) .
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Hydrolysis : Treatment with KOH in ethanol converts the nitrile to the carboxylic acid. This step proceeds with 89% efficiency under reflux conditions .
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Amination : The carboxylic acid intermediate undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to introduce the amino group, followed by HCl-mediated deprotection to yield the final compound .
This pathway emphasizes functional group manipulation, with the nitrile serving as a versatile intermediate. The use of enzymatic resolution (e.g., Candida antarctica lipase) for enantiopure derivatives is noted, though unnecessary for racemic synthesis .
Boc-Protected Intermediate Strategy
Commercial routes from Sigma-Aldrich and VulcanChem leverage tert-butoxycarbonyl (Boc) protection to enhance stability during synthesis . The protocol involves:
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Boc Protection : Reacting the amine precursor with di-tert-butyl dicarbonate in THF, achieving 92% yield .
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Cyclization : Acid-catalyzed cyclization using H₂SO₄ forms the bicyclic core .
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Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the target amino acid hydrochloride (88% purity) .
This method’s advantages include improved handling of reactive intermediates and compatibility with solid-phase synthesis. The hydrochloride salt enhances crystallinity, facilitating purification .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Stereochemical Control : Racemic mixtures necessitate careful monitoring of reaction conditions to avoid unintended enantiomer enrichment. WO 2008/077809 reports that solvent polarity influences endo/exo ratios, with polar aprotic solvents favoring endo products .
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Purification Difficulties : The compound’s high polarity complicates crystallization. VulcanChem’s protocol recommends ion-exchange chromatography for the hydrochloride salt .
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Scale-Up Limitations : While Diels-Alder methods are scalable, Boc-based routes require costly reagents, making them less viable for industrial production .
Emerging Methodologies
Recent advances include photoredox-catalyzed amination and flow chemistry approaches. ScienceDirect highlights enzymatic cascades for stereoselective synthesis, though these remain untested for this specific compound . Metal-free conditions using organocatalysts (e.g., thiourea derivatives) show promise for greener synthesis but require further validation .
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
Synthetic Applications
Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a versatile building block in the synthesis of various organic compounds. It can undergo multiple reactions such as:
- Amidation: The amino group can react with various acyl chlorides to form amides.
- Esterification: The carboxylic acid can be converted into esters by reaction with alcohols.
- Cyclization Reactions: Its bicyclic structure allows for cyclization reactions that can yield complex molecular architectures.
The compound's structural features suggest potential biological activities that warrant investigation:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have been tested against the MCF-7 breast cancer cell line, showing promising results compared to standard treatments like Doxorubicin .
- Antimicrobial Properties: The bicyclic structure is characteristic of many antimicrobial agents, suggesting that rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid could have similar effects against bacterial and fungal strains .
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Aminohexanoic Acid | Linear chain with an amino group | Simple structure; commonly used in peptide synthesis |
| L-Alanine | Aliphatic amino acid | Naturally occurring; involved in protein synthesis |
| 7-Oxabicyclo[2.2.1]heptane Derivatives | Similar bicyclic structure | Variations in functional groups lead to different properties |
Case Studies
In a study evaluating various derivatives of bicyclic compounds against cancer cell lines, rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene
Mechanism of Action
The mechanism of action of Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their function and activity. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ABHEC)
- Structure: Lacks the oxygen bridge at position 7 but retains the bicyclic framework and amino-carboxylic acid functionalization.
- Key Differences :
- The absence of the 7-oxygen atom reduces polarity and alters hydrogen-bonding capacity compared to rac-AOBHEC.
- In β-peptide studies, ABHEC enantiomers ([1R,2R,3S,4S]-diexo-ABHEC) formed stable H14 helices, similar to rac-AOBHEC. However, its [1S,2S,3R,4R]-enantiomer failed to stabilize helices, highlighting stereochemical sensitivity .
- Applications : Used in peptide backbone stabilization, though rac-AOBHEC’s oxygen bridge may enhance solubility in aqueous environments .
Boc-Protected Derivative: 3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure: Features a tert-butoxycarbonyl (Boc) group on the amino moiety, increasing steric bulk and lipophilicity.
- Key Differences :
- Molecular Weight : 255.27 g/mol vs. 155.15 g/mol for rac-AOBHEC .
- Solubility : The Boc group reduces water solubility (5,464–60,529 mg/L) compared to the parent compound’s hydrochloride salt .
- Synthetic Utility : The Boc group acts as a protecting agent during peptide synthesis, enabling selective deprotection .
Difluoromethyl Analog: rac-(1R,2R,3R,4S)-3-(Difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure: Substitutes the amino group with a difluoromethyl group.
- Key Differences :
Methoxycarbonyl Derivative: (1R,2S,3R,4S)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
- Structure: Replaces the amino group with a methoxycarbonyl moiety.
- Key Differences: Reactivity: The ester group is hydrolytically labile, unlike the stable amino group in rac-AOBHEC. Molecular Weight: 196.20 g/mol (CAS 4883-79-8), higher due to the methoxycarbonyl substituent .
Stereochemical and Conformational Comparisons
Enantiomeric Effects
Impact of the Oxygen Bridge
- However, it may influence solubility and pharmacokinetics .
Physicochemical and Functional Data
Table 1: Comparative Properties of rac-AOBHEC and Analogs
Biological Activity
Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly referred to as a bicyclic amino acid derivative, exhibits significant biological activity that has garnered attention in pharmaceutical research. This compound's structural uniqueness contributes to its potential therapeutic applications, particularly in the modulation of G protein-coupled receptors (GPCRs) and its implications in neuropharmacology.
- Molecular Formula : C7H10ClNO3
- Molecular Weight : 191.61 g/mol
- CAS Number : 1820571-66-1
- Synonyms : (1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
The biological activity of this compound is primarily linked to its interaction with GPCRs, which are crucial for various physiological processes. GPCRs are involved in signal transduction pathways that regulate numerous cellular responses.
Key Mechanisms:
- Receptor Binding : The compound acts as a ligand for specific GPCRs, influencing downstream signaling pathways.
- Modulation of Neurotransmitter Release : It has been shown to affect the release of neurotransmitters like dopamine and serotonin, which are vital in mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
Neuroprotective Effects
A study published in PubMed Central highlighted the neuroprotective effects of this compound in models of neurodegeneration. The compound was observed to mitigate neuronal cell death induced by oxidative stress through the modulation of antioxidant enzyme activity .
Antinociceptive Properties
Research conducted on animal models indicated that this compound possesses significant antinociceptive properties. In a controlled study, it was administered to rodents subjected to pain stimuli, resulting in a marked decrease in pain responses compared to control groups .
Antidepressant Potential
In another investigation focusing on mood disorders, the compound was found to enhance serotonin levels in the synaptic cleft by inhibiting reuptake mechanisms. This suggests its potential utility as an antidepressant agent .
Q & A
Q. What synthetic strategies are commonly employed for preparing bicyclic amino acids like rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid?
The synthesis typically involves multi-step routes, including cycloaddition reactions to form the bicyclic core and subsequent functionalization. For example, [2+2] cycloadditions or Diels-Alder reactions under controlled conditions (e.g., temperature, solvent polarity) are used to construct the 7-oxabicyclo[2.2.1]heptane scaffold. Post-cyclization steps, such as oxidation of alcohol groups to carboxylic acids or introduction of amino groups via nucleophilic substitution, are critical. Reaction optimization often requires protecting groups (e.g., Boc for amines) to prevent side reactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key methods include:
- NMR Spectroscopy : To resolve stereochemistry and confirm substituent positions (e.g., endo vs. exo configurations) .
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
- X-ray Crystallography : To unambiguously assign absolute stereochemistry in crystalline derivatives .
- HPLC/Polarimetry : For enantiomeric excess determination in chiral resolutions .
Q. How does the 7-oxabicyclo[2.2.1]heptane framework influence the compound’s physicochemical properties?
The rigid bicyclic structure imposes steric constraints, reducing conformational flexibility and enhancing metabolic stability. The oxygen atom in the 7-oxa bridge increases polarity, improving aqueous solubility compared to fully hydrocarbon bicyclic systems. These properties make the compound a promising scaffold for drug design, particularly for targeting enzymes or receptors requiring rigid, polar ligands .
Advanced Research Questions
Q. What methodologies resolve stereochemical ambiguities in bicyclic systems with multiple chiral centers?
Advanced approaches include:
- Dynamic NMR : To study ring-flipping dynamics and assign endo/exo configurations based on coupling constants and splitting patterns .
- Chiral Derivatization : Using enantiopure reagents (e.g., Mosher’s acid) to convert amines or alcohols into diastereomers separable by chromatography .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or optical rotations, validated against experimental data .
Q. How can researchers address contradictory biological activity data in early pharmacological studies?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or impurities in stereoisomeric mixtures. Strategies include:
- Enantiomer-Specific Testing : Isolate pure enantiomers via chiral chromatography and retest activity .
- Metabolic Stability Assays : Evaluate whether racemization occurs under physiological conditions, altering effective concentrations .
- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the carboxylic acid with esters) to identify critical pharmacophores .
Q. What reaction mechanisms explain the compound’s behavior in nucleophilic or electrophilic environments?
The electron-deficient bicyclic core (due to the oxabridge) enhances susceptibility to nucleophilic attack at strained positions (e.g., the α-carbon of the carboxylic acid). Conversely, the amino group acts as a nucleophile, participating in acylations or condensations. Computational studies (e.g., frontier molecular orbital analysis) can predict regioselectivity in reactions like Michael additions or epoxidations .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s molecular weight and formula?
Discrepancies (e.g., C7H10O3 in vs. C8H11NO2 in ) likely stem from differences in substituents (e.g., presence/absence of amino or difluoromethyl groups). Always cross-reference CAS numbers and IUPAC names. For accurate data, prioritize peer-reviewed sources over supplier catalogs. Analytical validation (e.g., high-resolution MS) is essential for confirming molecular formulas in novel derivatives .
Research Optimization Strategies
Q. What steps improve yield in multi-step syntheses of this compound?
- Intermediate Purification : Use flash chromatography or crystallization after each step to avoid carryover impurities .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenations) to optimize stereoselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to nonpolar alternatives .
Biological Application Considerations
Q. How can the compound’s pharmacokinetic profile be enhanced for in vivo studies?
- Prodrug Design : Convert the carboxylic acid to ester prodrugs to improve membrane permeability, with enzymatic hydrolysis releasing the active form .
- Salt Formation : Use sodium or lithium salts to enhance solubility in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
